![molecular formula C10H8Cl3NO4 B1296102 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid CAS No. 6293-99-8](/img/structure/B1296102.png)
2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid is a synthetic organic compound known for its herbicidal properties. It is a derivative of 2,4,5-Trichlorophenoxyacetic acid, which is a well-known herbicide used to control broadleaf weeds. The compound is characterized by the presence of three chlorine atoms attached to a phenoxyacetic acid moiety, making it highly effective in disrupting plant growth.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid typically involves the reaction of 2,4,5-Trichlorophenol with chloroacetic acid to form 2,4,5-Trichlorophenoxyacetic acid. This intermediate is then reacted with glycine under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of less chlorinated phenoxyacetic acids.
Substitution: Formation of substituted phenoxyacetic acids with various functional groups.
科学研究应用
2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development, particularly in understanding herbicidal mechanisms.
Medicine: Investigated for potential therapeutic applications, including its role as a lead compound in drug development.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
作用机制
The compound exerts its herbicidal effects by mimicking the natural plant hormone auxin. It disrupts normal plant growth processes, leading to uncontrolled cell division and growth, ultimately causing plant death. The molecular targets include auxin receptors and transport proteins, which are crucial for maintaining plant growth and development.
相似化合物的比较
2,4,5-Trichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2-(2,4,5-Trichlorophenoxy)propionic acid (Fenoprop): Another herbicide with similar structure but different side chain.
2,4-Dichlorophenoxyacetic acid: A related compound with two chlorine atoms, also used as a herbicide.
Uniqueness: 2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid is unique due to its specific structure, which combines the herbicidal properties of 2,4,5-Trichlorophenoxyacetic acid with the additional functional group from glycine. This modification enhances its effectiveness and provides distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO4/c11-5-1-7(13)8(2-6(5)12)18-4-9(15)14-3-10(16)17/h1-2H,3-4H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOHBTDEDUEVIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278692 |
Source


|
| Record name | n-[(2,4,5-trichlorophenoxy)acetyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-99-8 |
Source


|
| Record name | NSC9212 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-[(2,4,5-trichlorophenoxy)acetyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

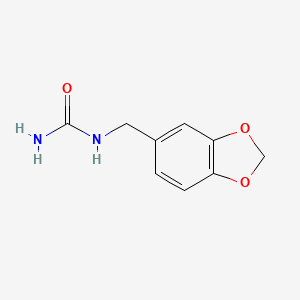
![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)

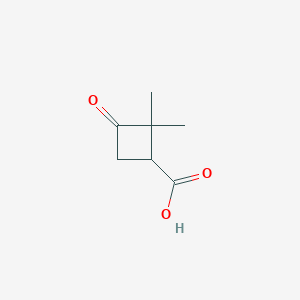
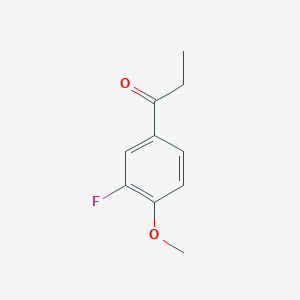
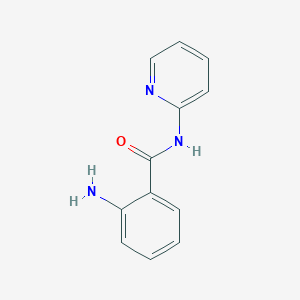
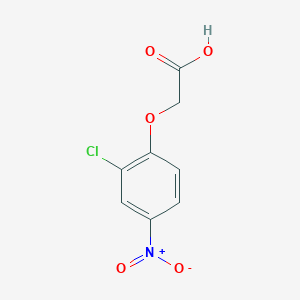

![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)
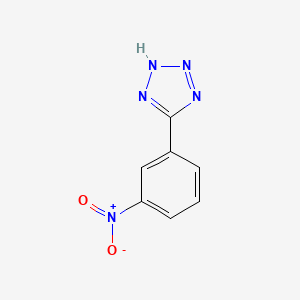

![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)

